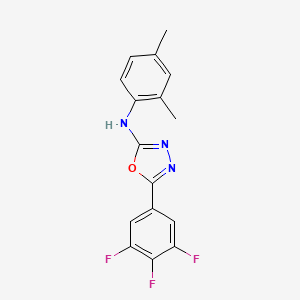
Nlrp3-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nlrp3-IN-6 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The process may also include purification steps such as crystallization and chromatography to achieve the desired quality of the final product .
化学反応の分析
Types of Reactions
Nlrp3-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions involving this compound are typically intermediates that lead to the final active compound. These intermediates may include various substituted aromatic rings, heterocycles, and other functionalized molecules .
科学的研究の応用
Nlrp3-IN-6 has a wide range of scientific research applications, including:
作用機序
Nlrp3-IN-6 exerts its effects by specifically inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly into the active inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and immune responses . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling molecules interleukin-1β and interleukin-18 .
類似化合物との比較
Similar Compounds
Similar compounds to Nlrp3-IN-6 include other NLRP3 inflammasome inhibitors such as MCC950, CY-09, and OLT1177 . These compounds share the common goal of inhibiting the NLRP3 inflammasome but may differ in their chemical structures, potency, and selectivity .
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of efficacy and safety compared to other inhibitors . Its distinct chemical structure also provides opportunities for further optimization and development of new therapeutic agents targeting the NLRP3 inflammasome .
特性
分子式 |
C18H15ClN2O4S3 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC名 |
4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |
InChIキー |
WTXZNFZCCPBQIR-PXNMLYILSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)


![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)




